Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate
Description
Properties
CAS No. |
1086394-76-4 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-4-8-16(18)9-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 |
InChI Key |
FJHGHWYEBQYRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCNC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Cyclization Strategies for Spiro[4.5]decane Formation
The spiro[4.5]decane backbone is constructed through cyclization reactions that merge two cyclic systems at a single atom. A key method involves the intramolecular nucleophilic attack of a secondary amine on a carbonyl group, facilitated by bases such as triethylamine or pyridine . For instance, reacting a tert-butoxycarbonyl (Boc)-protected amine precursor with a ketoester derivative under reflux in toluene induces cyclization.
Reaction Conditions:
-
Solvent: Toluene or tetrahydrofuran (THF)
-
Base: Triethylamine (1.4–1.8 molar equivalents relative to substrate)
This step is critical for establishing the spirocyclic geometry, with temperature control ensuring minimal epimerization.
Following cyclization, the introduction of the benzyl group and carboxylate moiety is achieved through nucleophilic substitution. A Boc-protected intermediate is treated with benzyl bromide in the presence of a strong base like sodium hydride (NaH). Subsequent hydrolysis of the Boc group using hydrochloric acid (HCl) yields the free amine, which is then reacted with benzyl chloroformate to install the carboxylate ester .
Optimized Parameters:
| Parameter | Value |
|---|---|
| Benzyl bromide equivalence | 1.1–1.4 molar equivalents |
| Reaction time | 12–18 hours |
| Solvent | Dichloromethane (DCM) |
| Yield after steps | 52–60% |
Steric hindrance from the spirocyclic structure necessitates prolonged reaction times to ensure complete benzylation.
Stereochemical Control and Resolution
The compound’s biological activity often depends on its stereochemistry, necessitating enantioselective synthesis. A patented resolution method employs 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid as a chiral resolving agent . The diastereomeric salts formed are separated via fractional crystallization, achieving enantiomeric excess (ee) >98% for the desired (S)-enantiomer.
Key Steps:
-
Salt Formation: Combine the racemic amine with the resolving agent in ethanol at 30°C .
-
Crystallization: Cool to 20°C to precipitate the (S)-enantiomer salt.
-
Recovery: Neutralize the salt with aqueous sodium hydroxide to isolate the free amine.
This method is scalable and avoids chromatography, making it industrially viable.
Industrial-Scale Purification Techniques
Large-scale production requires efficient purification to meet regulatory standards. Continuous vacuum distillation at 35–40°C removes volatile byproducts, while countercurrent washing with n-heptane eliminates residual solvents . Final crystallization from a heptane/THF mixture yields >99.5% pure product.
Purification Workflow:
-
Distillation: Reduce volume to 3.6 relative volumes under vacuum.
-
Solvent Exchange: Add n-heptane and repeat distillation.
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale and industrial methodologies:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Cyclization Time | 24 hours | 12 hours (flow reactor) |
| Benzylation Yield | 58% | 72% (optimized stoichiometry) |
| Purity Post-Purification | 97% (column chromatography) | 99.5% (crystallization) |
| Cost per Kilogram | $12,000 | $3,800 |
Industrial processes prioritize throughput and cost-efficiency, whereas lab methods focus on flexibility.
Challenges and Mitigation Strategies
-
Epimerization During Cyclization:
-
Residual Solvent Contamination:
-
Enantiomeric Impurities:
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 2,6-Diazaspiro[4.5]decane-6-carboxylate
- CAS : 960294-16-0
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Differences :
- The tert-butyl (Boc) protecting group replaces the benzyl ester, reducing steric hindrance and enhancing stability under basic conditions .
- Physical Properties : Density = 1.073 g/cm³; Boiling point = 337.028°C (predicted) .
- Applications : Widely used as a precursor in peptide synthesis due to its orthogonal protection strategy .
tert-Butyl 1-Oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
- CAS : 1221818-08-1
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Applications: Likely utilized in medicinal chemistry for its enhanced reactivity in nucleophilic additions .
Benzyl 6-Ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
6-Benzyl-2,6-diazaspiro[4.5]decane
- CAS : 1158750-93-6
- Molecular Formula : C₁₅H₂₂N₂
- Molecular Weight : 230.35 g/mol
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate | 1086394-76-4 | C₁₆H₂₂N₂O₂ | 274.36 | Benzyl ester, spirocyclic |
| tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | 960294-16-0 | C₁₃H₂₄N₂O₂ | 240.34 | Boc-protected, spirocyclic |
| 6-Benzyl-2,6-diazaspiro[4.5]decane | 1158750-93-6 | C₁₅H₂₂N₂ | 230.35 | Benzyl, no ester |
Critical Analysis
- Structural Impact : The benzyl group in the parent compound increases lipophilicity compared to Boc-protected analogs, which may improve blood-brain barrier penetration .
- Synthetic Utility: Boc-protected derivatives are preferred in solid-phase synthesis due to their stability, whereas benzyl esters are prone to hydrogenolysis .
- Data Gaps : Purity, toxicity, and detailed pharmacokinetic data for most analogs remain unreported, highlighting the need for further characterization .
Biological Activity
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 274.36 g/mol. Its structure features a benzyl group attached to a diazaspiro framework, which is characteristic of spiro compounds where two rings share a single atom.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.
2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with cancer progression.
3. Enzyme Inhibition
this compound is studied for its ability to inhibit various enzymes, suggesting potential therapeutic applications in diseases that involve enzyme dysregulation. Its interactions with molecular targets may lead to significant biological effects beneficial in clinical settings .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes, modulating their activity to achieve therapeutic effects. For example, its action on RIPK1 suggests a pathway through which it may influence cell survival and death.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate | C16H22N2O2 | Similar spirocyclic structure but differs in nitrogen positioning |
| 6-Benzyl-2,6-diazaspiro[4.5]decane | C16H22N2 | Lacks carboxylate group; focus on structural variations |
| 1,6-Diazaspiro[4.5]decane-6-carboxylic acid | C15H19N2O2 | Contains carboxylic acid instead of ester; different reactivity profile |
The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to these related compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Cancer Research : In vitro studies on cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction via RIPK1 inhibition .
Q & A
Q. What are the primary synthetic routes for Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate, and how are reaction conditions optimized?
The synthesis involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, proceeding via tandem radical addition and dearomatizing cyclization . Key optimization parameters include:
- Catalyst : Copper(I) salts (e.g., CuBr).
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile).
- Temperature : 60–80°C for cyclization efficiency.
- Purity : Purification via column chromatography (silica gel, ethyl acetate/hexane). Alternative multi-step routes use cyclization of precursors like diamines or carbonyl derivatives, requiring strict control of stoichiometry and pH .
Q. How is the structural integrity of this compound confirmed?
Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify spirocyclic backbone and benzyl ester substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (274.36 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving crystal structures, particularly for validating bond angles and torsional strain in the diazaspiro core .
Q. What biological targets are associated with this compound?
Preliminary studies suggest interactions with:
- Protein Kinases : Inhibition of tyrosine kinases via sp-rich scaffold mimicking ATP-binding pockets .
- Neurotransmitter Receptors : Modulation of serotonin/dopamine receptors due to structural similarity to psychoactive spirocycles . Target validation typically employs in vitro assays (e.g., kinase inhibition IC, receptor binding affinity) .
Q. What are the critical physicochemical properties for handling this compound?
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 274.36 g/mol | |
| Stability | Hygroscopic; store at -20°C | |
| Solubility | >10 mg/mL in DMSO |
Advanced Research Questions
Q. How does X-ray crystallography with SHELX software resolve ambiguities in the compound’s spirocyclic conformation?
SHELXL refines spirocyclic bond distortions (e.g., N-C-N angles) using high-resolution data. For example, SHELXPRO interfaces with diffraction datasets to model torsional strain in the diazaspiro ring, resolving conflicts between NMR-derived and crystallographic geometries . Multi-conformer models are employed for flexible benzyl ester groups .
Q. What structure-activity relationship (SAR) insights guide the optimization of this scaffold for kinase inhibition?
SAR studies highlight:
- Spiro Ring Size : The 4.5 spiro system balances conformational rigidity and target engagement vs. larger rings (e.g., 5.5), which reduce potency by ~30% .
- Benzyl Substituents : Electron-withdrawing groups (e.g., -CF) on the benzyl ring improve kinase selectivity (e.g., IC < 100 nM vs. Abl1) .
- Carboxylate vs. Amide : Ester hydrolysis to the free acid decreases cell permeability but enhances aqueous solubility for in vivo studies .
Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across assays) be systematically addressed?
Discrepancies arise from:
- Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) alters competitive inhibition profiles .
- Cellular vs. Enzymatic Assays : Off-target effects in cell-based assays (e.g., cytotoxicity) may mask true target engagement . Mitigation involves orthogonal validation (e.g., SPR for binding kinetics, CRISPR knockouts) .
Q. What comparative advantages does this compound offer over structural analogs like tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate?
- Synthetic Accessibility : Benzyl esters are deprotected under milder conditions (e.g., H/Pd-C) vs. tert-butyl groups (TFA) .
- Pharmacokinetics : The benzyl group enhances logP (2.1 vs. 1.5 for tert-butyl), improving blood-brain barrier penetration in neuropharmacology models .
- Diverse Functionalization : Benzyl esters allow late-stage modifications (e.g., Suzuki coupling) for library synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
